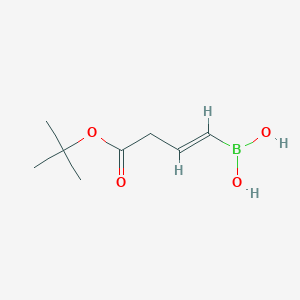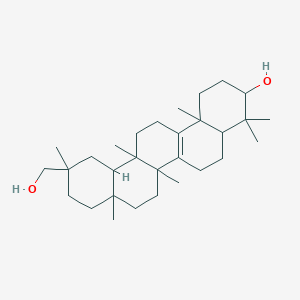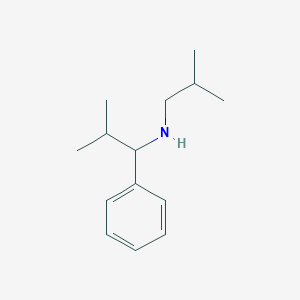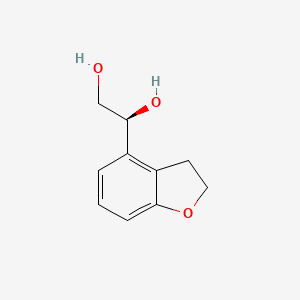
3-(tert-Butoxycarbonyl)prop-1-enylboronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid is an organic compound that features a boronic acid functional group attached to a prop-1-enyl chain, which is further substituted with a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid typically involves the reaction of a suitable boronic acid precursor with a tert-butoxycarbonyl-protected prop-1-enyl halide. The reaction is usually carried out under mild conditions using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free prop-1-enylboronic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typical.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane or borohydride derivatives.
Substitution: Free prop-1-enylboronic acid.
Aplicaciones Científicas De Investigación
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is primarily due to the boronic acid functional group, which can interact with molecular targets such as enzymes and receptors. The tert-butoxycarbonyl group provides stability and protection during synthetic transformations, allowing for selective reactions at the boronic acid site.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butoxycarbonyl)prop-1-enylboronic acid
- 3-(tert-Butoxycarbonylamino)prop-1-enylboronic acid
- Carbamic acid, N-(3-borono-2-propen-1-yl)-, C-(1,1-dimethylethyl) ester
Uniqueness
3-(tert-Butoxycarbonyl)prop-1-enylboronic acid is unique due to its combination of a boronic acid functional group and a tert-butoxycarbonyl-protected prop-1-enyl chain. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in various scientific applications .
Propiedades
Fórmula molecular |
C8H15BO4 |
|---|---|
Peso molecular |
186.02 g/mol |
Nombre IUPAC |
[(E)-4-[(2-methylpropan-2-yl)oxy]-4-oxobut-1-enyl]boronic acid |
InChI |
InChI=1S/C8H15BO4/c1-8(2,3)13-7(10)5-4-6-9(11)12/h4,6,11-12H,5H2,1-3H3/b6-4+ |
Clave InChI |
RNFYWYDHMXWZST-GQCTYLIASA-N |
SMILES isomérico |
B(/C=C/CC(=O)OC(C)(C)C)(O)O |
SMILES canónico |
B(C=CCC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12100332.png)

amine](/img/structure/B12100342.png)






![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)



